4-Fluoro-3-propanoylbenzoic acid
Description
4-Fluoro-3-propanoylbenzoic acid (CAS: 1378847-99-4) is a fluorinated benzoic acid derivative featuring a propanoyl (CH3COCH2-) substituent at the 3-position and a fluorine atom at the 4-position of the aromatic ring. This compound’s structure combines electron-withdrawing groups (fluorine and propanoyl) that influence its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
IUPAC Name |
4-fluoro-3-propanoylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFDGBROCIOCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-propanoylbenzoic acid can be synthesized through a multi-step process. One common method involves the treatment of commercially available 3-bromo-4-fluorobenzoic acid with 1-ethoxyprop-1-ene in the presence of palladium acetate, 1,3-bis(diphenylphosphino)propane, and potassium carbonate in a mixture of DMF and water under microwave conditions at 130°C for 3 hours. This is followed by an acid treatment to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable organic reactions such as the Suzuki-Miyaura coupling, which is known for its efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-propanoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
The compound serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated structure enhances biological activity and metabolic stability, making it suitable for drug development.
Case Study: Anticancer Agents
Research has indicated that derivatives of 4-fluoro-3-propanoylbenzoic acid exhibit significant anticancer properties. For instance, modifications to the compound have led to the synthesis of new molecules that inhibit tumor growth by targeting specific pathways involved in cancer progression .
Organic Synthesis
This compound is utilized in organic synthesis as an intermediate for creating more complex chemical entities. Its functional groups allow for various reactions, including acylation and condensation reactions.
Synthesis of Heterocycles
The compound has been employed in the synthesis of bicyclic heterocycles, which are important in medicinal chemistry due to their diverse biological activities. For example, it can be transformed into imidazole derivatives, which have shown potential as antimicrobial agents .
Material Science
In material science, this compound is explored for its potential use in developing advanced materials, such as polymers and coatings.
Polymer Applications
Fluorinated compounds are known for their unique properties such as chemical resistance and low surface energy. Incorporating this compound into polymer matrices can enhance their performance in various applications, including coatings that require durability and resistance to harsh environments .
Agrochemicals
The compound's structure lends itself to applications in agrochemicals, particularly as a precursor for developing herbicides and pesticides. The fluorine atom can improve the herbicide's effectiveness by enhancing its ability to penetrate plant tissues.
Case Study: Herbicide Development
Research has demonstrated that derivatives of this compound can act as potent herbicides by inhibiting specific enzymes involved in plant growth regulation . This application highlights the compound's versatility beyond pharmaceuticals.
Mechanism of Action
The mechanism by which 4-fluoro-3-propanoylbenzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The propanoyl group can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Fluoro-3-methoxybenzoic Acid
- Structure: The 3-position substituent is a methoxy (-OCH3) group instead of propanoyl.
- Properties: Methoxy is electron-donating, reducing acidity compared to 4-fluoro-3-propanoylbenzoic acid. This increases lipophilicity but may decrease metabolic stability.
- Applications: Used as a building block in agrochemicals and drug synthesis (e.g., nonsteroidal anti-inflammatory drug analogs) .
- Commercial Status : Actively supplied by suppliers like Chongqing Chemdad .
3-(4-Fluorobenzoyl)propionic Acid
- Structure : Contains a 4-fluorobenzoyl group linked to a propionic acid chain (-CH2CH2COOH).
- Properties : The extended aliphatic chain enhances solubility in polar solvents, while the fluorobenzoyl group provides aromatic stability.
- Applications : Widely used in biochemical research for studying protein-ligand interactions and DNA modification .
- Commercial Status: Available from suppliers like Santa Cruz Biotechnology .
3-Fluoro-[1,1'-biphenyl]-2-carboxylic Acid
- Structure : A biphenyl system with fluorine at the 3-position and a carboxylic acid group at the 2-position.
- Applications : Explored in organic electronics and as a precursor for liquid crystals .
- Commercial Status : Available through Fluorochem .
4-Bromo-N-(2-chloroethyl)benzenesulfonamide
- Structure : Features a bromine substituent and a sulfonamide group with a chloroethyl chain.
- Properties : The sulfonamide group enhances hydrogen-bonding capacity, useful in enzyme inhibition studies.
Data Table: Key Comparative Analysis
Discussion of Structural and Functional Differences
- Electron Effects: The propanoyl group in this compound is strongly electron-withdrawing, making it more acidic (pKa ~2.5–3.0) than its methoxy analog (pKa ~3.5–4.0) .
- Solubility : The biphenyl derivatives (e.g., 3-fluoro-biphenyl-2-carboxylic acid) exhibit lower aqueous solubility due to increased hydrophobicity, whereas propionic acid derivatives (e.g., 3-(4-fluorobenzoyl)propionic acid) are more polar .
- Bioactivity : Sulfonamide and chloroethyl groups (e.g., in 4-bromo-N-(2-chloroethyl)benzenesulfonamide) confer alkylating properties, critical for DNA-targeting therapies, unlike the carboxylic acid derivatives .
Biological Activity
4-Fluoro-3-propanoylbenzoic acid is a fluorinated benzoic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and applications, supported by relevant data and case studies.
This compound is characterized by its molecular formula and a molecular weight of 196.18 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉FO₃ |
| Molecular Weight | 196.18 g/mol |
| CAS Number | 123456-78-9 (example) |
Synthesis
The synthesis of this compound typically involves the introduction of a propanoyl group into the meta position of a fluorinated benzoic acid precursor. Various methods have been reported, including acylation reactions using acyl chlorides or anhydrides.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that compounds derived from this acid showed inhibitory effects on fatty acid synthase (FAS), which is implicated in cancer cell proliferation. Inhibition of FAS has been linked to reduced tumor growth in various cancer models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against specific bacterial strains, making it a candidate for further development as an antimicrobial agent .
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its role as an inhibitor of cyclooxygenase (COX) enzymes has been explored, showing potential anti-inflammatory effects .
Case Studies
- Anticancer Activity : A case study reported the synthesis of derivatives based on this compound that demonstrated potent activity against breast cancer cell lines. The derivatives were shown to induce apoptosis and inhibit cell migration .
- Antimicrobial Effects : Another study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
